molecular formula C30H50N2O5 B7889795 (S)-Boc-2-amino-6-benzyloxy-hexanoic acid dcha

(S)-Boc-2-amino-6-benzyloxy-hexanoic acid dcha

Cat. No.: B7889795
M. Wt: 518.7 g/mol
InChI Key: WHQRTKZNWOFXOY-RSAXXLAASA-N
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Description

(S)-Boc-2-amino-6-benzyloxy-hexanoic acid dicyclohexylammonium salt is a compound used in various scientific research and industrial applications. It is an amino acid derivative with a benzyloxy group and a Boc (tert-butoxycarbonyl) protecting group. The dicyclohexylammonium salt form enhances its stability and solubility in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Boc-2-amino-6-benzyloxy-hexanoic acid dicyclohexylammonium salt typically involves the following steps:

    Protection of the Amino Group: The amino group of 2-amino-6-benzyloxy-hexanoic acid is protected using Boc anhydride in the presence of a base such as triethylamine.

    Formation of the Dicyclohexylammonium Salt: The protected amino acid is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Boc-2-amino-6-benzyloxy-hexanoic acid dicyclohexylammonium salt undergoes various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid.

    Substitution Reactions: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for deprotection of the Boc group.

    Nucleophiles: Such as sodium azide for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

    Deprotected Amino Acid: After removal of the Boc group.

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

Scientific Research Applications

(S)-Boc-2-amino-6-benzyloxy-hexanoic acid dicyclohexylammonium salt has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in protein engineering and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Boc-2-amino-6-benzyloxy-hexanoic acid dicyclohexylammonium salt involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Protein Modification: It can modify proteins by reacting with amino acid residues, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (S)-Boc-2-amino-6-hydroxy-hexanoic acid: Similar structure but with a hydroxy group instead of a benzyloxy group.

    (S)-Boc-2-amino-6-methoxy-hexanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

(S)-Boc-2-amino-6-benzyloxy-hexanoic acid dicyclohexylammonium salt is unique due to its benzyloxy group, which provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5.C12H23N/c1-18(2,3)24-17(22)19-15(16(20)21)11-7-8-12-23-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,19,22)(H,20,21);11-13H,1-10H2/t15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQRTKZNWOFXOY-RSAXXLAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCOCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCOCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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